molecular formula C20H22N2O4S B269586 N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide

N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide

Cat. No. B269586
M. Wt: 386.5 g/mol
InChI Key: XCNYYTLYLXSVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DFT, and its molecular formula is C20H23N3O4S. DFT is a thiazole-containing compound that has shown promising results in various scientific applications, including drug development and cancer research.

Mechanism of Action

The mechanism of action of DFT is not fully understood, but studies suggest that it may induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in programmed cell death. DFT may also inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that DFT has anti-cancer, anti-inflammatory, and antioxidant properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. DFT has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, and it may induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFT in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one of the limitations of using DFT is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, DFT has poor water solubility, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for research on DFT. One area of interest is the optimization of its therapeutic potential as an anti-cancer agent. This could involve further studies on its mechanism of action and the development of more efficient synthesis methods. Another area of interest is the use of DFT as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, there is potential for the development of DFT analogs with improved water solubility and bioavailability.

Synthesis Methods

The synthesis of DFT involves the reaction of 2-(2-furyl)-1,3-thiazole-4-carboxylic acid with N,N-diethyl-3-hydroxy-4-methoxybenzamide in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of DFT is typically around 70%.

Scientific Research Applications

DFT has been extensively studied for its potential use in drug development. It has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis (programmed cell death) in cancer cells. DFT has also been investigated for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. In addition, DFT has been studied for its anti-inflammatory and antioxidant properties.

properties

Product Name

N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N,N-diethyl-4-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]-3-methoxybenzamide

InChI

InChI=1S/C20H22N2O4S/c1-4-22(5-2)20(23)14-8-9-16(18(11-14)24-3)26-12-15-13-27-19(21-15)17-7-6-10-25-17/h6-11,13H,4-5,12H2,1-3H3

InChI Key

XCNYYTLYLXSVGH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=CSC(=N2)C3=CC=CO3)OC

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=CSC(=N2)C3=CC=CO3)OC

Origin of Product

United States

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